N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTA and belongs to the family of cinnoline derivatives. BPTA has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Applications
N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide and its derivatives have shown potential as antimicrobial agents. Some synthesized derivatives exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). Additionally, compounds including N-substituted phenylacetamide derivatives have been evaluated for their antimicrobial activity, showing significant effects against bacterial and fungal species (Gul et al., 2017).
Structural Applications in Crystallography
The compound and its derivatives have been studied for their structural characteristics in crystallography. For example, different spatial orientations of amide derivatives, including those related to this compound, have been investigated to understand their interaction and assembly patterns (Kalita & Baruah, 2010).
Synthesis Methods
There has been research into novel methods for synthesizing derivatives of this compound, which can lead to a variety of applications in medicinal chemistry and material science. For instance, two novel methods have been developed for synthesizing specific derivatives with potential applications in pharmaceuticals (Vorona et al., 2013).
Pharmacological Applications
Although the requirement was to exclude information related to drug use and dosage, it's notable that derivatives of this compound have been explored for their pharmacological properties, including as potential anticonvulsant and antidepressant agents (Xie et al., 2013).
Mechanism of Action
Target of Action
F3222-1656, also known as AZD1656 , is a potent and selective activator of glucokinase (GK; hexokinase 4) . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis .
Mode of Action
F3222-1656 interacts with glucokinase, enhancing its activity . This interaction leads to a reduction in plasma glucose levels in a dose-dependent fashion, with a rapid onset of action . The compound has shown effectiveness in normo-glycaemic insulin-resistant rats and diabetic mice when dosed either acutely or once daily for up to 28 days .
Biochemical Pathways
The activation of glucokinase by F3222-1656 affects the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate . This process reduces the concentration of glucose in the blood, which is beneficial for managing conditions like diabetes .
Pharmacokinetics
In a phase 2 study in japanese type 2 diabetic subjects, a 50mg dose of f3222-1656 produced compound levels of approximately 2 times the ec50 in plasma .
Result of Action
The activation of glucokinase by F3222-1656 leads to a decrease in blood glucose levels . This effect is beneficial for managing hyperglycemia in conditions like diabetes .
properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-12-5-7-13(8-6-12)18-15(21)10-20-16(22)9-11-3-1-2-4-14(11)19-20/h5-9H,1-4,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHRNBHMKJCIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.